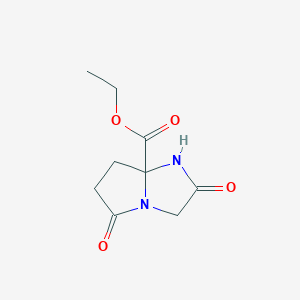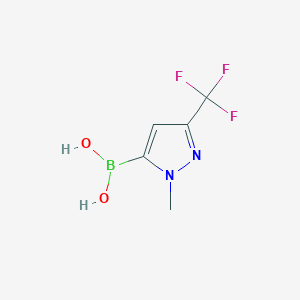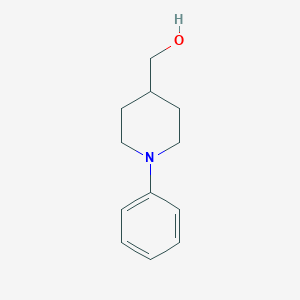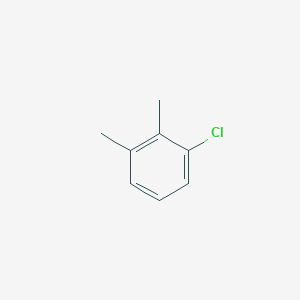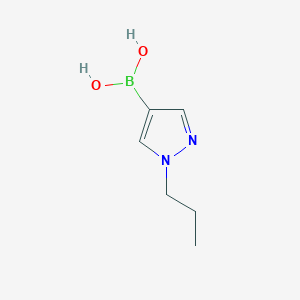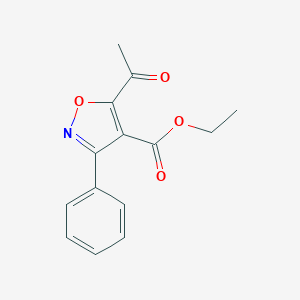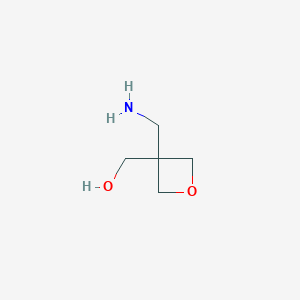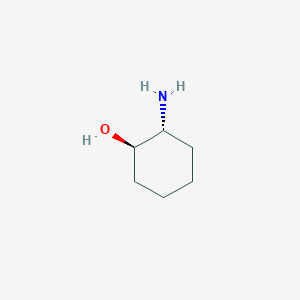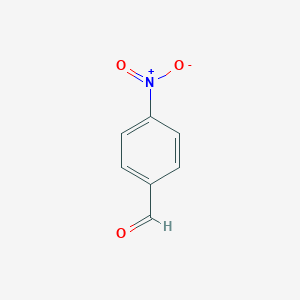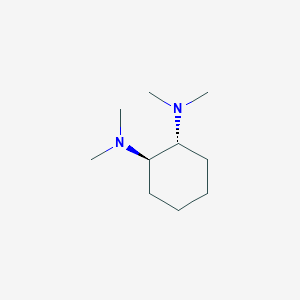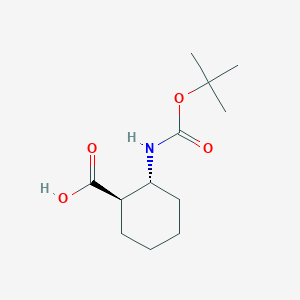
(2-(1H-吡咯-1-基)苯基)甲醇
描述
The compound “(2-(1H-pyrrol-1-yl)phenyl)methanol” is a molecule that contains a pyrrole ring, which is a five-membered heterocycle with one nitrogen atom, attached to a phenyl group with a methanol substituent. This structure is related to various compounds that have been studied for their chemical properties and potential applications in different fields, such as polymer science, organic synthesis, and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves the formation of the pyrrole ring or its attachment to a phenyl group. For instance, the synthesis of 2-(pyridin-2-yl)ethyl methacrylate, which shares a similar pyridine ring to pyrrole, was achieved and then polymerized to create homopolymers and diblock copolymers . Another related compound, (2-pyridyl)phenyl methanol, was used as a reagent for the metal-free reduction of nitro aromatic compounds, indicating its potential as a hydrogen donor in synthetic applications .
Molecular Structure Analysis
The molecular structure of compounds similar to “(2-(1H-pyrrol-1-yl)phenyl)methanol” has been characterized by various techniques, including X-ray crystallography. For example, the crystal structure of a related azopyrrole compound revealed the orientation of the pyrrole and phenyl rings and the presence of hydrogen bonding in the crystal . Another structurally related compound, a porphyrinogen derivative, showed a centrosymmetric arrangement with methanol molecules included in the cavity through hydrogen bonding .
Chemical Reactions Analysis
Compounds with pyrrole and phenyl groups can participate in a variety of chemical reactions. The pyridine nucleus, similar to pyrrole, was shown to be crucial for the thermal reactivity of carbinols, enabling a domino process involving reduction and conjugate addition to form β-amino esters . Additionally, the stereospecific arylation of (S)-proline led to the synthesis of phenyl(2′-pyrrolidinyl)methanol with high enantiomeric and diastereoisomeric excess, demonstrating the reactivity of pyrrole-containing compounds in asymmetric synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(2-(1H-pyrrol-1-yl)phenyl)methanol” would likely be influenced by the presence of the pyrrole and phenyl groups. For instance, the stability of the pyridine-protected methacrylic acid under acidic conditions and its selective removal under alkaline conditions or high temperature indicates the potential stability of the pyrrole group under similar conditions . The bioisostere of a carboxylic acid aldose reductase inhibitor, which includes a pyrrole and phenyl group, showed significant in vitro activity, suggesting that the physical and chemical properties of these groups can be tailored for biological activity .
科学研究应用
杂环化合物的合成
(2-(1H-吡咯-1-基)苯基)甲醇被用于合成各种杂环化合物。例如,它参与了通过活性二氧化锰促进的氧化过程,从而在温和条件下产生良好产率制备9H-吡咯并[1,2-a]吲哚-9-酮 (Aiello et al., 2010)。同样,它用于合成对称的五取代吡咯,展示了其在创建复杂杂环结构方面的多功能性 (Ravindran et al., 2007)。
晶体结构分析
该化合物还在晶体学中找到应用,其衍生物的晶体结构已被分析以了解其分子相互作用。例如,对衍生物的晶体结构进行的研究揭示了其超分子环结构,通过偶氮吡咯和甲醇溶剂分子之间的氢键形成 (Yang et al., 2018)。
有机合成和催化
在有机合成中,(2-(1H-吡咯-1-基)苯基)甲醇及其衍生物被用作试剂和配体。它们参与了一锅法合成程序,用于创建吡咯衍生物,并已应用于对映选择性反应的催化系统中,展示了它们在有机合成和催化中的重要性 (Kaur & Kumar, 2018); (Munck et al., 2017)。
对映选择性合成
该化合物在对映选择性合成领域也具有重要意义。例如,某些细菌菌株,如巴氏乳杆菌BD101,已被用于不对称还原杂环酮,包括苯基(吡啶-2-基)甲酮,以产生对映纯醇 (Şahin et al., 2019)。
抗菌活性
从(2-(1H-吡咯-1-基)苯基)甲醇衍生的化合物已被合成并筛选其抗菌活性。这些研究有助于药物化学领域,探索这些化合物在药物开发中的潜力 (Kumar et al., 2012)。
分子机制研究
此外,该化合物及其衍生物被用于旨在理解分子机制的研究。例如,一项研究通过量子力学分析了特定化合物的形成机制,提供了关于其分子相互作用和稳定性的见解 (Anga et al., 2014)。
安全和危害
未来方向
属性
IUPAC Name |
(2-pyrrol-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-8,13H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMGYSILUCETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426855 | |
| Record name | [2-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-pyrrol-1-yl)phenyl)methanol | |
CAS RN |
61034-86-4 | |
| Record name | [2-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one](/img/structure/B150834.png)
